molecular formula C15H15N3O4S B2999844 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-76-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2999844
CAS No.: 905691-76-1
M. Wt: 333.36
InChI Key: WOAXZGDVNLHRTH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzodioxin ring fused with a pyrimidinyl sulfanyl acetamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.

    Synthesis of the Pyrimidinyl Sulfanyl Acetamide: This step involves the reaction of 6-methyl-2-oxo-1H-pyrimidine-4-thiol with bromoacetic acid to form the pyrimidinyl sulfanyl acetamide.

    Coupling Reaction: The final step is the coupling of the benzodioxin derivative with the pyrimidinyl sulfanyl acetamide under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Various substituted benzodioxin derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodioxin and pyrimidine derivatives in various chemical reactions.

Biology

Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development studies.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique properties could be harnessed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring can engage in π-π interactions with aromatic amino acids in proteins, while the pyrimidine moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide: shares similarities with other benzodioxin and pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is the combination of the benzodioxin and pyrimidine moieties within a single molecule

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-9-6-14(18-15(20)16-9)23-8-13(19)17-10-2-3-11-12(7-10)22-5-4-21-11/h2-3,6-7H,4-5,8H2,1H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAXZGDVNLHRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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